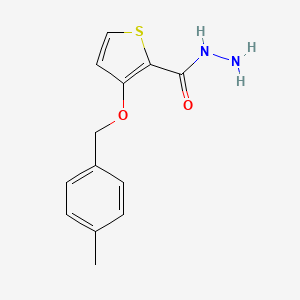
3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is a heterocyclic compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol This compound is characterized by the presence of a thiophene ring substituted with a carbohydrazide group and a 4-methylbenzyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide typically involves the reaction of 3-hydroxythiophene-2-carbohydrazide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbohydrazides.
科学的研究の応用
3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and carbohydrazide moiety may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
類似化合物との比較
- 3-((4-Methylbenzyl)oxy)thiophene-2-carboxylic acid
- 3-((4-Methylphenyl)methoxy)thiophene-2-carbohydrazide
Comparison: 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is unique due to the presence of both the 4-methylbenzyl ether and carbohydrazide groups on the thiophene ring.
生物活性
3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is a thiophene derivative notable for its unique chemical structure, which includes a thiophene ring, a 4-methylbenzyl ether, and a carbohydrazide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry.
The chemical formula of this compound is C15H16N2O2S, with a molecular weight of approximately 262.33 g/mol. The presence of the thiophene moiety contributes to its aromaticity and electron-rich characteristics, which are crucial for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some thiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Certain analogs have been studied for their potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Compounds related to this structure may act as inhibitors of specific enzymes, contributing to their therapeutic effects.
Comparative Analysis with Related Compounds
To understand the biological potential of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Phenoxy)-thiophene-2-carbohydrazide | Contains a phenoxy group instead of methylbenzyl | Moderate antimicrobial activity |
| 5-(4-Methylphenyl)-thiophene-2-carbohydrazide | Substituted at position 5 instead of 3 | Enhanced anticancer properties |
| 3-(4-Fluorobenzyl)thiophene-2-carbohydrazide | Fluorinated benzyl group | Potentially increased bioactivity due to fluorine |
This comparative analysis highlights how variations in substituents can influence the biological behavior and activity of thiophene derivatives.
特性
IUPAC Name |
3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-2-4-10(5-3-9)8-17-11-6-7-18-12(11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEINFNZLWOIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














